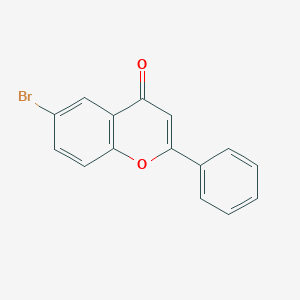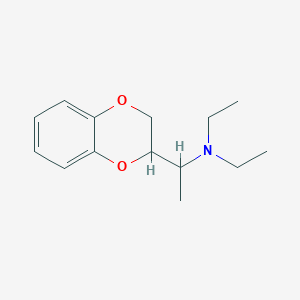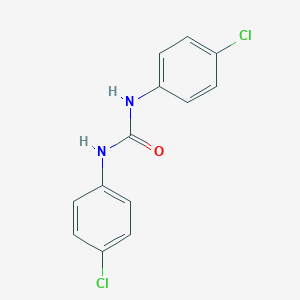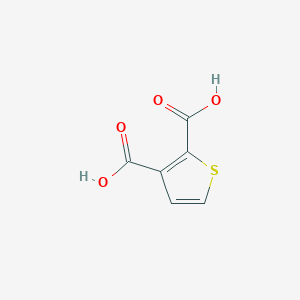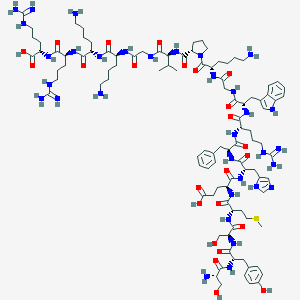
ACTH alpha (1-18)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACTH alpha (1-18) is a peptide hormone that is produced by the pituitary gland. It is a fragment of the adrenocorticotropic hormone (ACTH) and is known for its anti-inflammatory and immunomodulatory properties. The peptide has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
ACTH alpha (ACTH alpha (1-18)) has been extensively studied for its anti-inflammatory and immunomodulatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to enhance the production of anti-inflammatory cytokines. ACTH alpha (ACTH alpha (1-18)) has also been shown to modulate the activity of immune cells, such as T cells and macrophages. These properties make ACTH alpha (ACTH alpha (1-18)) a potential therapeutic agent for various inflammatory and autoimmune diseases.
Wirkmechanismus
ACTH alpha (ACTH alpha (1-18)) exerts its anti-inflammatory and immunomodulatory effects through the melanocortin receptor system. It binds to the melanocortin receptor 1 (MC1R) and activates the cyclic AMP (cAMP) signaling pathway. This leads to the activation of protein kinase A (PKA) and the inhibition of nuclear factor kappa B (NF-κB) signaling. NF-κB is a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. Inhibition of NF-κB signaling leads to the downregulation of pro-inflammatory gene expression, resulting in an anti-inflammatory effect.
Biochemische Und Physiologische Effekte
In addition to its anti-inflammatory and immunomodulatory effects, ACTH alpha (ACTH alpha (1-18)) has been shown to have other biochemical and physiological effects. It has been shown to stimulate the release of adrenal steroids, such as cortisol, and to enhance glucose uptake in adipocytes. ACTH alpha (ACTH alpha (1-18)) has also been shown to have neuroprotective effects and to enhance learning and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
ACTH alpha (ACTH alpha (1-18)) is a relatively small peptide and can be synthesized with high purity and yield. It is stable in solution and can be stored for long periods of time. However, its activity can be affected by pH, temperature, and other environmental factors. In addition, its mechanism of action is complex and involves multiple signaling pathways, which can make it difficult to study.
Zukünftige Richtungen
There are several future directions for research on ACTH alpha (ACTH alpha (1-18)). One area of interest is the development of novel analogs with enhanced activity and specificity. Another area of interest is the investigation of its potential therapeutic applications in various inflammatory and autoimmune diseases. Furthermore, the neuroprotective effects of ACTH alpha (ACTH alpha (1-18)) could be explored further, with the aim of developing new treatments for neurodegenerative diseases. Finally, the signaling pathways involved in the mechanism of action of ACTH alpha (ACTH alpha (1-18)) could be further elucidated, which could lead to the development of new drugs targeting these pathways.
Conclusion:
ACTH alpha (ACTH alpha (1-18)) is a peptide hormone that has anti-inflammatory and immunomodulatory properties. It has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. Its mechanism of action involves the melanocortin receptor system and the inhibition of NF-κB signaling. ACTH alpha (ACTH alpha (1-18)) has potential therapeutic applications in various inflammatory and autoimmune diseases, and its neuroprotective effects could lead to new treatments for neurodegenerative diseases. Further research is needed to develop novel analogs, investigate its therapeutic applications, and elucidate its signaling pathways.
Synthesemethoden
ACTH alpha (ACTH alpha (1-18)) can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a resin-bound peptide chain, while LPPS involves the synthesis of the peptide in solution. Both methods have been used to synthesize ACTH alpha (ACTH alpha (1-18)) with high purity and yield.
Eigenschaften
CAS-Nummer |
1285-85-4 |
|---|---|
Produktname |
ACTH alpha (1-18) |
Molekularformel |
C101H157N33O24S |
Molekulargewicht |
2249.6 g/mol |
IUPAC-Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C101H157N33O24S/c1-56(2)82(96(155)118-52-79(138)120-65(23-9-12-37-102)85(144)122-66(24-10-13-38-103)86(145)123-67(26-15-40-113-99(106)107)87(146)127-72(98(157)158)28-17-42-115-101(110)111)133-95(154)78-29-18-43-134(78)97(156)71(25-11-14-39-104)121-80(139)51-117-84(143)75(47-59-49-116-64-22-8-7-21-62(59)64)130-88(147)68(27-16-41-114-100(108)109)124-91(150)74(45-57-19-5-4-6-20-57)129-93(152)76(48-60-50-112-55-119-60)131-89(148)69(34-35-81(140)141)125-90(149)70(36-44-159-3)126-94(153)77(54-136)132-92(151)73(128-83(142)63(105)53-135)46-58-30-32-61(137)33-31-58/h4-8,19-22,30-33,49-50,55-56,63,65-78,82,116,135-137H,9-18,23-29,34-48,51-54,102-105H2,1-3H3,(H,112,119)(H,117,143)(H,118,155)(H,120,138)(H,121,139)(H,122,144)(H,123,145)(H,124,150)(H,125,149)(H,126,153)(H,127,146)(H,128,142)(H,129,152)(H,130,147)(H,131,148)(H,132,151)(H,133,154)(H,140,141)(H,157,158)(H4,106,107,113)(H4,108,109,114)(H4,110,111,115)/t63-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,82-/m0/s1 |
InChI-Schlüssel |
UKJCLEMFCYKKPS-FKOMBOBKSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)N |
SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N |
Kanonische SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N |
Andere CAS-Nummern |
1285-85-4 |
Sequenz |
SYSMEHFRWGKPVGKKRR |
Synonyme |
1-18 ACTH ACTH a(1-18) ACTH alpha (1-18) ACTH alpha(1-18) alpha 1-18 ACTH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




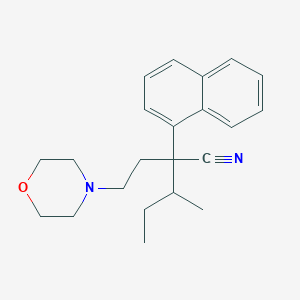

![1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride](/img/structure/B74365.png)
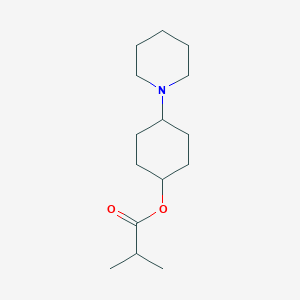
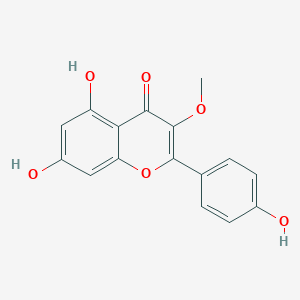
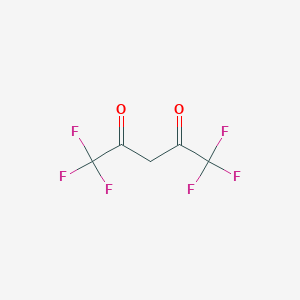

![5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B74373.png)

